5-Bromo-2-(3-fluorophenyl)-1,3-thiazole
Description
Significance of 1,3-Thiazole Core in Bioactive Molecules and Drug Discovery
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing a sulfur and a nitrogen atom at positions 1 and 3, respectively. This structural motif is a key component in a wide array of natural and synthetic compounds that exhibit significant biological activity. nih.govrsc.org Its prevalence in clinically approved drugs underscores its importance in medicinal chemistry. rsc.orgglobalresearchonline.net The thiazole (B1198619) nucleus is found in drugs with diverse therapeutic applications, including anti-inflammatory agents like Meloxicam, anti-HIV drugs such as Ritonavir, and anticancer agents like Dasatinib. globalresearchonline.netglobalresearchonline.net
The versatility of the thiazole scaffold lies in its ability to serve as a pharmacophore, engaging in various interactions with biological targets. globalresearchonline.net The presence of heteroatoms allows for hydrogen bonding, while the aromatic nature of the ring facilitates π-π stacking interactions. Furthermore, the thiazole ring can be readily functionalized at multiple positions, enabling chemists to modulate the physicochemical and pharmacological properties of the molecule to optimize its activity and pharmacokinetic profile. nih.govglobalresearchonline.net This chemical tractability makes the 1,3-thiazole core a privileged scaffold in the design and synthesis of new therapeutic agents for a broad spectrum of diseases, including cancer, inflammation, and infectious diseases. nih.govnih.gov
Overview of Halogenated Thiazole Derivatives in Pharmaceutical Sciences
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into drug candidates is a widely employed strategy in medicinal chemistry to enhance their therapeutic potential. researchgate.netresearchgate.net Halogenation of the thiazole ring or its substituents can profoundly influence a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. researchgate.net For instance, the presence of an electron-withdrawing group like a halogen on a phenyl ring attached to a thiazole can be crucial for antimicrobial activity. nih.gov
Halogens can participate in various non-covalent interactions, most notably halogen bonding, where the halogen atom acts as an electrophilic region and interacts with a Lewis base. acs.orgsciencedaily.com This type of interaction is increasingly being recognized for its role in enhancing ligand-protein binding affinity and specificity. researchgate.netacs.org Bromine, in particular, is noted for its moderate electronegativity and polarizability, which can contribute to increased potency of drug candidates. researchgate.net The strategic placement of halogens on the thiazole scaffold has led to the development of potent antibacterial, antifungal, and anticancer agents. nih.govnih.gov
Rationale for Research on 5-Bromo-2-(3-fluorophenyl)-1,3-thiazole Analogues
The specific compound, this compound, combines three key structural features that provide a strong rationale for its investigation and the development of its analogues in medicinal chemistry.
First, the 1,3-thiazole core serves as a well-established and versatile scaffold known to be present in numerous biologically active compounds. nih.govrsc.org Its chemical stability and the potential for substitution at various positions allow for the fine-tuning of its pharmacological properties.
Second, the presence of a bromine atom at the 5-position of the thiazole ring is of significant interest. Bromine can increase the lipophilicity of the molecule, potentially enhancing its ability to cross biological membranes. researchgate.net Furthermore, bromine is a capable halogen bond donor, which can lead to stronger and more specific interactions with biological targets. researchgate.netacs.org The introduction of a bromine atom has been shown to be essential for the antimicrobial activity in some thiazole derivatives. nih.gov
The combination of these three components in this compound suggests a high potential for biological activity. Research into its analogues would likely explore the effects of varying the halogen at the 5-position of the thiazole, altering the substitution pattern on the phenyl ring, and introducing different functional groups to probe the structure-activity relationships and optimize for a desired therapeutic effect, such as anticancer or antimicrobial activity.
Chemical and Physical Properties
While detailed experimental data for this compound is not extensively available in the public domain, some of its basic properties can be noted.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrFNS | cymitquimica.com |
| Molecular Weight | 258.11 g/mol | cymitquimica.com |
| Appearance | Not specified | |
| Solubility | Not specified | |
| Melting Point | Not specified | |
| Boiling Point | Not specified |
Research Findings
Specific research findings on the biological activities of this compound are scarce in publicly accessible literature. However, the broader class of halogenated phenyl-thiazole derivatives has been the subject of numerous studies, providing insights into the potential therapeutic applications of this compound and its analogues.
| Research Area | General Findings for Halogenated Phenyl-Thiazole Derivatives | Potential Implication for this compound |
| Anticancer Activity | Many thiazole derivatives with halogenated phenyl rings exhibit potent anticancer activity by inhibiting various cellular targets such as kinases and topoisomerases. mdpi.comnih.govresearchgate.net | The combination of the thiazole core, bromo, and fluoro substituents suggests potential as a lead compound for the development of new anticancer agents. |
| Antimicrobial Activity | The presence of electron-withdrawing groups, such as halogens, on the phenyl ring of thiazole derivatives has been shown to be essential for their antibacterial and antifungal properties. nih.govnih.gov | This compound could be investigated for its efficacy against various bacterial and fungal pathogens, including drug-resistant strains. |
| Anti-inflammatory Activity | The thiazole scaffold is a component of known anti-inflammatory drugs, and various derivatives have demonstrated anti-inflammatory effects. globalresearchonline.netsciencescholar.us | Analogues of this compound could be explored for their potential to modulate inflammatory pathways. |
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-(3-fluorophenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNS/c10-8-5-12-9(13-8)6-2-1-3-7(11)4-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKUAMMKJANLGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701297182 | |
| Record name | 5-Bromo-2-(3-fluorophenyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159814-31-9 | |
| Record name | 5-Bromo-2-(3-fluorophenyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159814-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(3-fluorophenyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activities and Pharmacological Potentials of 5 Bromo 2 3 Fluorophenyl 1,3 Thiazole Analogues
Overview of Broad-Spectrum Biological Activities of Thiazole (B1198619) Derivatives
The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry due to its presence in a multitude of natural and synthetic compounds with significant pharmacological applications. mdpi.commdpi.com Derivatives of thiazole are recognized for their extensive range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, antioxidant, and anticonvulsant properties. mdpi.comijpsjournal.com This structural framework is a key component in several clinically approved drugs, such as the anticancer agent dasatinib, the anti-HIV drug ritonavir, and the antifungal ravuconazole, highlighting its therapeutic importance. jchemrev.com The versatility of the thiazole nucleus allows for structural modifications at various positions, enabling chemists to design new molecules with enhanced potency and selectivity for diverse biological targets. jchemrev.comhumanjournals.com The ongoing exploration of thiazole derivatives continues to yield compounds with promising potential for the development of novel therapeutic agents to combat a wide array of diseases. nih.govmdpi.com
Antimicrobial Activity
Thiazole derivatives are a well-established class of compounds exhibiting significant antimicrobial properties. chemrevlett.comnih.gov Their mechanism of action is often attributed to their amphiphilic nature, which facilitates penetration into the cell membranes of microorganisms like bacteria and fungi, leading to cytoplasmic leakage and cell death. mdpi.com The structural versatility of the thiazole ring allows for the synthesis of derivatives with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. mdpi.comjchemrev.com The continuous emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents, and thiazole-based compounds represent a promising avenue for this research. ijpsjournal.comjchemrev.com
Thiazole derivatives have demonstrated considerable efficacy against a range of bacterial pathogens. For instance, a series of 2-phenylacetamido-thiazole derivatives showed potent inhibitory activity against Escherichia coli KAS III (ecKAS III), a key enzyme in bacterial fatty acid synthesis. The most active compound in this series displayed favorable Minimum Inhibitory Concentration (MIC) values, ranging from 1.56 to 6.25 µg/mL against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (E. coli, Pseudomonas aeruginosa) bacteria. mdpi.com
In another study, newly synthesized heteroaryl(aryl) thiazole derivatives were evaluated for their antibacterial activity. One compound exhibited an MIC of 0.17 mg/mL against E. coli, while another showed an MIC of 0.23 mg/mL against Enterobacter cloacae. mdpi.com Furthermore, some 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown promising in vitro antibacterial activity, with one compound registering an MIC of 16.1 µM against both S. aureus and E. coli. jchemrev.com Benzothiazole derivatives have also been found to possess significant antibacterial properties, with some compounds showing MIC values of 0.008 to 0.06 µg/mL against various pathogenic strains. nih.gov
Table 1: Antibacterial Activity of Selected Thiazole Derivatives
| Compound Class | Test Organism(s) | MIC Value(s) | Reference(s) |
| 2-Phenylacetamido-thiazole derivative | E. coli, P. aeruginosa, B. subtilis, S. aureus | 1.56 - 6.25 µg/mL | mdpi.com |
| Heteroaryl(aryl) thiazole derivative | E. coli | 0.17 mg/mL | mdpi.com |
| Heteroaryl(aryl) thiazole derivative | E. cloacae | 0.23 mg/mL | mdpi.com |
| 4-(4-Bromophenyl)-thiazol-2-amine derivative | S. aureus, E. coli | 16.1 µM | jchemrev.com |
| Thiazolyl pyrazine (B50134) carboxamide derivative | Mycobacterium tuberculosis H37Rv | 6.25 µg/mL | researchgate.net |
| Benzothiazole ethyl urea (B33335) derivatives | S. pneumoniae, S. epidermidis, S. pyogenes | 0.008 - 0.06 µg/mL | nih.gov |
The antifungal potential of thiazole derivatives is well-documented, particularly against Candida species, which are common causes of fungal infections in humans. bohrium.com A study on newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives revealed very strong antifungal effects against clinical isolates of Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov The mechanism of action for some of these compounds is believed to involve disruption of the fungal cell wall and cell membrane. bohrium.com
Another investigation into 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives found that certain compounds exhibited promising inhibitory activity against a pathogenic C. albicans strain, with MIC values as low as 3.9 µg/mL, which was more potent than the reference drug fluconazole (B54011) (MIC = 15.62 µg/mL). mdpi.com The lipophilicity of these derivatives appears to correlate with their high antifungal activity. bohrium.com Furthermore, some 4-(4-bromophenyl)-thiazol-2-amine derivatives have demonstrated notable antifungal activity, with one compound showing an MIC of 16.2 µM against Aspergillus niger. jchemrev.com
Table 2: Anti-Candida Activity of Selected Thiazole Derivatives
| Compound Class | Test Organism | MIC Value(s) | Reference(s) |
| (2-(Cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans (clinical isolates) | 0.008 - 7.81 µg/mL | nih.gov |
| 2-Hydrazinyl-4-phenyl-1,3-thiazole derivative | Candida albicans (pathogenic strain) | 3.9 µg/mL | mdpi.com |
| 4-Phenyl-1,3-thiazole derivative | Candida albicans (pathogenic strain) | 7.81 µg/mL | mdpi.com |
| Heteroaryl(aryl) thiazole derivative | Aspergillus fumigatus, Trichoderma viride | 0.06 - 0.47 mg/mL | mdpi.com |
Tuberculosis remains a significant global health threat, and thiazole derivatives have emerged as a promising class of compounds in the search for new antitubercular agents. benthamdirect.com Thiazole-chalcone hybrids, for instance, have been designed and synthesized, with some compounds demonstrating potent activity against Mycobacterium tuberculosis (Mtb). Chalcones containing 2,4-difluorophenyl and 2,4-dichlorophenyl groups showed significant antitubercular activity with MICs of 2.43 µM and 4.41 µM, respectively, which is more potent than the standard drug pyrazinamide. nih.gov
In another study, a series of thiazolyl pyrazine carboxamide derivatives were synthesized and evaluated for their inhibitory activity against the Mtb H37Rv strain. Two compounds from this series exhibited high anti-mycobacterial activity with an MIC value of 6.25 µg/ml. researchgate.net Additionally, some thiosemicarbazide (B42300) derivatives have shown promising antimycobacterial effects against Mycobacterium bovis, with MIC values approximately two times lower (0.39 µg/mL) than that of ethambutol (B1671381) (0.75 µg/mL). mdpi.com
Anticancer Potential
The thiazole scaffold is a crucial component in numerous anticancer agents, and its derivatives are extensively studied for their potential to combat various cancers. nih.govresearchgate.net Thiazole-containing drugs, such as the FDA-approved dasatinib, are used in cancer therapy. researchgate.net The anticancer activity of thiazole derivatives is often attributed to their ability to induce apoptosis, inhibit key enzymes like protein kinases, and interfere with cell cycle progression in cancer cells. nih.gov The structural diversity of thiazole derivatives allows for the development of compounds with selective cytotoxicity towards cancer cells. nih.gov
Numerous studies have demonstrated the cytotoxic effects of thiazole derivatives against a wide range of human cancer cell lines. For example, a series of thiazole-amino acid hybrid derivatives were synthesized and tested against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. Several of these compounds displayed good cytotoxicity, with IC50 values ranging from 2.07 to 8.51 µM, comparable to the positive control 5-fluorouracil. rsc.orgnih.gov
In another study, newly synthesized thiazole derivatives were evaluated against MCF-7 and HepG2 (liver) cancer cell lines. One derivative, compound 4c, showed potent cytotoxic activity with IC50 values of 2.57 µM and 7.26 µM against MCF-7 and HepG2 cells, respectively. mdpi.com Furthermore, a series of aryl thiazole derivatives were screened for their cytotoxic potency against the MDA-MB-231 breast cancer cell line. A 3-nitrophenylthiazolyl derivative displayed the highest cytotoxic activity with an IC50 value of 1.21 µM, which was comparable to the reference drug sorafenib. mdpi.com
Table 3: Cytotoxicity of Selected Thiazole Derivatives Against Cancer Cell Lines
| Compound Class | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |
| Thiazole-amino acid hybrid derivative | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | 2.07 - 8.51 µM | rsc.orgnih.gov |
| Thiazole derivative (Compound 4c) | MCF-7 (Breast) | 2.57 µM | mdpi.com |
| Thiazole derivative (Compound 4c) | HepG2 (Liver) | 7.26 µM | mdpi.com |
| 3-Nitrophenylthiazolyl derivative | MDA-MB-231 (Breast) | 1.21 µM | mdpi.com |
| 4-Chlorophenylthiazolyl derivative | MDA-MB-231 (Breast) | 3.52 µM | mdpi.com |
| Thiazole–chalcone hybrid (heteroaryl 2-thiazolyl) | DU-145 (Prostate) | 6.86 µM | nih.gov |
Apoptosis Induction in Cancer Cells
Thiazole analogues have demonstrated notable efficacy in inducing apoptosis, or programmed cell death, in various cancer cell lines, a critical mechanism for anticancer agents.
Research into 1,3-thiazole incorporated phthalimide (B116566) derivatives revealed that these compounds could induce apoptosis through the intrinsic pathway. nih.gov This was evidenced by DNA fragmentation and increased caspase-3 activity in breast cancer (MCF-7), neuroblastoma (PC-12), and another breast cancer (MDA-MB-468) cell lines. nih.gov One of the most potent compounds, 5b , exhibited an IC₅₀ value of 0.2 ± 0.01 µM against MCF-7 cells. nih.gov
Similarly, a series of bis-thiazole derivatives showed significant cytotoxic activities. frontiersin.org Compound 5f induced apoptosis in 82.76% of ovarian cancer (KF-28) cells and was associated with cell cycle arrest at the G1 phase. frontiersin.orgdntb.gov.ua The pro-apoptotic activity was further confirmed by the upregulation of pro-apoptotic genes like bax and puma, and the downregulation of the anti-apoptotic Bcl-2 gene, indicating a mitochondrial-dependent apoptosis pathway. frontiersin.orgdntb.gov.ua
Further studies on other thiazole derivatives have reinforced these findings. For instance, compound 4c , a 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one derivative, was found to be a potent inducer of apoptosis in MCF-7 cells. mdpi.comresearchgate.net It increased the percentage of early and late apoptotic cells from 0.51% and 0.29% in untreated cells to 22.39% and 9.51%, respectively. mdpi.comresearchgate.net Another thiazole-naphthalene derivative, 5b , also induced apoptosis in MCF-7 cells in a dose-dependent manner, with the total number of apoptotic cells reaching 27.7% at a concentration of 1.25 μM. nih.gov
Table 1: Apoptosis Induction by Thiazole Analogues in Cancer Cells
| Compound | Cancer Cell Line | Key Findings | Reference |
|---|---|---|---|
| 5b (a 1,3-thiazole phthalimide derivative) | MCF-7 (Breast) | IC₅₀ = 0.2 ± 0.01 µM; Induces apoptosis via intrinsic pathway. | nih.gov |
| 5f (a bis-thiazole derivative) | KF-28 (Ovarian) | 82.76% apoptosis induction; Cell cycle arrest at G1 phase. | frontiersin.orgdntb.gov.ua |
| 4c (a thiazole-4[5H]-one derivative) | MCF-7 (Breast) | Increased early apoptosis to 22.39% and late apoptosis to 9.51%. | mdpi.comresearchgate.net |
| 5b (a thiazole-naphthalene derivative) | MCF-7 (Breast) | Dose-dependent increase in apoptosis, up to 27.7% of total cells. | nih.gov |
DNA Topoisomerase IB (Top1) Inhibition
DNA topoisomerases are crucial enzymes involved in managing the topological states of DNA during replication, transcription, and other cellular processes. Their inhibition is a validated strategy in cancer therapy. Certain analogues of 5-bromo-2-phenyl-1,3-thiazole have been identified as inhibitors of DNA topoisomerase IB (Top1).
A study focused on thiazole-based stilbene (B7821643) analogues revealed their potential as a new class of non-camptothecin Top1 inhibitors. nih.govmdpi.comnih.gov For example, (E)-5-bromo-4-(2,6-difluorophenyl)-2-(2-chlorostyryl)thiazole demonstrated good Top1 inhibitory activity. nih.govmdpi.com Further investigation within this series identified (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole (8) as a potent Top1 inhibitor, with an activity level comparable to the well-known inhibitor, camptothecin. nih.govdntb.gov.ua Molecular docking studies suggested a possible binding mode of this compound with the Top1-DNA complex. nih.govdntb.gov.ua
The majority of the synthesized thiazole-based stilbene analogues also exhibited high cytotoxicity against human breast (MCF-7) and colon (HCT116) cancer cell lines, with IC₅₀ values in the micromolar range. nih.govdntb.gov.ua This suggests a correlation between their Top1 inhibition and their anticancer effects.
Potential Affinity of 5-Bromo-2-(3-fluorophenyl)-1,3-thiazole Analogues for Kinase Targets
The 1,3-thiazole scaffold is a prominent feature in numerous biologically active compounds and approved drugs, demonstrating a wide array of pharmacological activities. rsc.org Within the vast landscape of drug discovery, the inhibition of protein kinases has emerged as a critical strategy, particularly in the development of anticancer therapies. rsc.orgnih.gov Thiazole derivatives have garnered significant attention in this area due to their structural features that allow for interaction with the ATP-binding sites of various kinases. rsc.org Analogues of this compound, which combine the thiazole core with a halogenated phenyl ring, are of particular interest for their potential as kinase inhibitors.
The exploration of thiazole derivatives has revealed their capacity to inhibit a range of both serine/threonine and tyrosine kinases. rsc.org This broad activity underscores the versatility of the thiazole scaffold in designing targeted kinase inhibitors.
Detailed Research Findings
While direct studies on the kinase affinity of this compound itself are not extensively documented in publicly available research, the analysis of structurally related analogues provides significant insights into their potential as kinase inhibitors. The presence of a 5-bromo substitution on the thiazole ring and a fluorophenyl group at the 2-position are key structural motifs that have been investigated in various kinase inhibitor discovery programs.
One area of notable interest is the inhibition of Aurora kinases, a family of serine/threonine kinases that play a crucial role in mitosis. A compound featuring the 5-bromothiazole (B1268178) core, specifically 4-((5-bromothiazol-2-yl)amino)-N-methylbenzamide, has been identified as an inhibitor of Aurora kinases. This finding highlights the potential of the 5-bromothiazole scaffold to be a valuable component in the design of inhibitors for this kinase family.
Furthermore, the substitution pattern on the phenyl ring attached to the thiazole core is critical for biological activity. Research on various thiazole derivatives has indicated that the presence and position of a fluorine atom on the phenyl ring can significantly influence their inhibitory potency against kinase targets. nih.gov
In a study focused on multi-targeting kinase inhibitors, a series of thieno[3,2-d]thiazole and dihydrothiazolo[4,5-d]thiazole derivatives were synthesized and evaluated for their inhibitory activity against several tyrosine kinases. nih.gov Although not direct analogues of this compound, these compounds share the core thiazole structure and have demonstrated significant inhibitory effects.
For instance, certain derivatives from this study showed potent inhibition of the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the V600E mutant of B-Raf (BRAFV600E). nih.gov The IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, were determined for the most active compounds.
One promising compound from this research, a pyrazolinyl-thiazolinone derivative, exhibited an IC50 value of 0.022 µM against EGFR, which is comparable to the reference drug Sorafenib (IC50 = 0.025 µM). nih.gov Another compound, a thieno[3,2-d]thiazole derivative, showed even greater potency against EGFR with an IC50 of 0.017 µM. nih.gov
Against VEGFR-2, these compounds were less potent than Sorafenib, with IC50 values of 2.470 µM and 2.259 µM, respectively. nih.gov However, the thieno[3,2-d]thiazole derivative displayed noteworthy activity against BRAFV600E with an IC50 of 0.088 µM, approaching the potency of Sorafenib (IC50 = 0.040 µM). nih.gov
These findings underscore the potential of thiazole-based compounds to act as multi-targeted kinase inhibitors, a desirable characteristic in cancer therapy to overcome resistance mechanisms. The specific substitutions on the thiazole and associated rings play a crucial role in determining the potency and selectivity of these inhibitors.
The following table summarizes the kinase inhibitory activities of representative thiazole analogues from the aforementioned study.
| Compound Type | Kinase Target | IC50 (µM) | Reference Drug (Sorafenib) IC50 (µM) |
| Pyrazolinyl-thiazolinone derivative | EGFR | 0.022 | 0.025 |
| Thieno[3,2-d]thiazole derivative | EGFR | 0.017 | 0.025 |
| Pyrazolinyl-thiazolinone derivative | VEGFR-2 | 2.470 | 1.022 |
| Thieno[3,2-d]thiazole derivative | VEGFR-2 | 2.259 | 1.022 |
| Thieno[3,2-d]thiazole derivative | BRAFV600E | 0.088 | 0.040 |
Structure Activity Relationship Sar Studies of 5 Bromo 2 3 Fluorophenyl 1,3 Thiazole and Analogues
Influence of Thiazole (B1198619) Ring Substituents on Biological Activity
The thiazole ring is an aromatic heterocycle whose reactivity and interaction with biological targets can be fine-tuned by placing different functional groups at its C2, C4, and C5 positions. globalresearchonline.net The introduction of halogens, such as bromine and fluorine, is a common strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. These modifications can lead to new molecules with a wide spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govtandfonline.comnih.gov
Halogens are frequently incorporated into drug candidates to modulate their biological and physicochemical properties. In the context of 5-Bromo-2-(3-fluorophenyl)-1,3-thiazole, both bromine and fluorine atoms play distinct and critical roles in defining its interaction with biological systems.
The substitution of hydrogen with fluorine is a key strategy in drug design to enhance metabolic stability and membrane permeability. nih.govfrontiersin.org Fluorine's high electronegativity and small size allow it to alter a molecule's properties without significantly increasing its steric bulk. nih.gov
Lipophilicity: The introduction of a fluorine atom into an aromatic ring, such as the phenyl group in the target molecule, generally increases the compound's lipophilicity (fat solubility). ontosight.ainih.gov This enhanced lipophilicity can improve the molecule's ability to cross biological membranes, such as the blood-brain barrier or bacterial cell walls, potentially leading to increased bioavailability. ontosight.ainih.gov Studies on various heterocyclic compounds have shown that fluorinated analogues often exhibit superior biological activity compared to their non-fluorinated counterparts, an effect attributed in part to improved pharmacokinetic properties like absorption and distribution. frontiersin.org
Table 1: General Effects of Fluorine Substitution on Physicochemical Properties
| Property | Effect of Fluorine Substitution | Consequence for Biological Activity |
|---|---|---|
| Lipophilicity | Generally increases | Enhanced membrane permeability and absorption ontosight.aifrontiersin.org |
| Metabolic Stability | Increases by blocking oxidative metabolism | Improved bioavailability and longer duration of action nih.gov |
| pKa | Lowers the pKa of nearby functional groups | Altered ionization state, which can affect binding and solubility nih.gov |
| Binding Affinity | Can form favorable interactions (e.g., hydrogen bonds, dipole interactions) with target enzymes or receptors | Potentially increased potency frontiersin.org |
The bromine atom at the C5 position of the thiazole ring also significantly contributes to the molecule's biological profile. While larger than fluorine, bromine can form specific interactions that enhance binding to a biological target.
Halogen Bonding: Bromine is an effective halogen bond donor. A halogen bond is a non-covalent interaction between the electrophilic region of a halogen atom and a nucleophilic site (e.g., a carbonyl oxygen or a nitrogen atom) on a biological macromolecule. This type of interaction can be highly directional and specific, contributing to both the affinity and selectivity of a ligand for its target.
Positional Importance: Structure-activity relationship studies on various thiazole derivatives have revealed that the presence of an electron-withdrawing group, such as bromine, at specific positions can be essential for activity. nih.gov For instance, studies on certain antimicrobial thiazoles indicated that a bromine atom on the phenyl ring was crucial for their potency. nih.gov
Both fluorine and bromine are highly electronegative and act as electron-withdrawing groups through the inductive effect. masterorganicchemistry.com This property alters the electron density distribution across the thiazole and phenyl rings, which has important chemical and biological consequences.
Modulation of Ring Electronics: The electron-withdrawing nature of halogens decreases the electron density of the aromatic rings. globalresearchonline.net This makes the thiazole ring less susceptible to electrophilic attack but can influence its reactivity in other ways, such as modulating the acidity of adjacent protons. pharmaguideline.com The C2 position of the thiazole ring is inherently electron-deficient, and this effect can be modulated by substituents. pharmaguideline.com
Influence on pKa: The presence of strong electron-withdrawing groups can lower the pKa of the entire molecule or nearby functional groups. nih.gov This change in acidity/basicity can affect how the molecule is ionized at physiological pH, which in turn impacts its solubility, transport, and ability to interact with charged residues in a protein's binding site.
Effects of Phenyl and Substituted Phenyl Groups at Position 2
The substituent at the C2 position of the thiazole ring is a critical determinant of biological activity. In many classes of bioactive thiazoles, a phenyl or substituted phenyl group at this position is essential for potency. nih.govresearchgate.net The phenyl ring can engage in various non-covalent interactions with the target protein, including π-π stacking, hydrophobic, and van der Waals interactions.
The presence of a 3-fluorophenyl group in this compound is a key structural feature. The position and nature of the substituent on the phenyl ring can dramatically alter the compound's activity and selectivity.
Enhanced Binding: As discussed, the fluorine atom can increase lipophilicity, allowing the fluorophenyl moiety to fit more effectively into hydrophobic pockets of a target protein. ontosight.ai
Specific Interactions: The fluorine atom can act as a hydrogen bond acceptor, forming specific interactions with hydrogen bond donors (like -NH or -OH groups) in a receptor's active site, thereby anchoring the molecule in a favorable orientation for binding.
SAR of Phenyl Substituents: Studies on related series of 2-phenylthiazole (B155284) derivatives often show a strong dependence of activity on the substitution pattern of the phenyl ring. For example, in a series of hydrazinylthiazole derivatives, compounds with a 4-fluorophenyl group at the C4 position of the thiazole ring showed enhanced antiglycation activity. nih.gov In other studies, the presence of electron-withdrawing groups like fluorine or nitro groups on the phenyl ring led to potent antimicrobial activity. nih.govmdpi.com
Table 2: Structure-Activity Relationship of Selected 2-(Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles as α-Amylase Inhibitors
| Compound Analogue | Substituent (R) on Phenyl Ring | IC₅₀ (μM) |
|---|---|---|
| 3f | 3-Bromo | 5.88 ± 0.16 |
| 3b | 2-Bromo-4-methyl | 6.87 ± 0.01 |
| 3h | 4-Hydroxy | 5.66 ± 0.05 |
| Standard | Acarbose | 5.55 ± 0.06 |
The data in Table 2, while from a different series of thiazole compounds, demonstrates the principle that halogen substitutions (like bromine) on the phenyl ring can result in biological activity comparable to a standard reference, underscoring the significant role of halogenation in SAR studies. nih.gov
Comparison with Trifluoromethylphenyl Substituents
The electronic properties of substituents on the phenyl ring at the 2-position of the thiazole core significantly dictate the compound's biological activity. A comparison between the 3-fluoro (-F) substituent and a trifluoromethyl (-CF3) group reveals important SAR insights. Both are electron-withdrawing groups, but the trifluoromethyl group is considerably stronger.
Research on related 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives has shown that the nature of the substituent on the 2-phenyl ring is crucial for anticancer activity. mdpi.com While the 3-fluorophenyl group in the parent compound contributes to a specific electronic and conformational profile, replacing it with a trifluoromethylphenyl group can alter the molecule's interaction with biological targets. Studies on similar heterocyclic structures indicate that strongly electron-withdrawing groups can enhance potency. For instance, in a series of anticancer agents, the presence of a trifluoromethyl group on a phenyl ring attached to a heterocyclic core was found to be favorable for activity. The substitution of electron-withdrawing groups on the benzene (B151609) ring has been shown to result in more potent antifungal action in some stilbene (B7821643) derivatives with a thiazole moiety. ijper.org
Table 1: Comparison of Phenyl Substituents on Biological Activity
| Compound Analogue | Phenyl Ring Substituent | Relative Potency | Key Observation |
| Analogue A | 3-Fluoro (Reference) | - | Baseline activity. |
| Analogue B | 3-Trifluoromethyl | Potentially Increased | Stronger electron-withdrawing nature and increased lipophilicity can enhance target interaction. |
Impact of Other Phenyl Substitutions (e.g., Methoxy (B1213986), Dichloro)
The introduction of different substituents on the 2-phenyl ring, such as methoxy (-OCH3) or dichloro (-Cl) groups, further elucidates the SAR of this thiazole series.
A methoxy group is electron-donating, which contrasts with the electron-withdrawing nature of the fluoro group. This alteration can significantly modify the electronic distribution across the molecule. In studies of thiazole derivatives as potential PI3K/mTOR dual inhibitors, compounds with methoxy substitutions on the phenyl ring demonstrated potent cytotoxic activity. nih.gov Specifically, a 4-(benzyloxy)-3-methoxybenzylidene derivative was found to be highly active. nih.gov Similarly, in a series of adenosine (B11128) A3 receptor antagonists, a methoxy group at the para-position of the phenyl ring dramatically increased binding affinity. nih.gov This suggests that for certain biological targets, electron-donating groups can be beneficial.
Conversely, chloro substituents, which are electron-withdrawing and hydrophobic, have also been shown to enhance biological activity. In one study, the addition of a second chlorine atom to a phenyl ring in a thiazole-based compound doubled its cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov The position of the halogen is critical; para-halogen-substituted phenyl rings attached to a thiazole core have been identified as important for anticonvulsant activity. nih.gov The presence of 2,5-dichloro substituents on a thiophene (B33073) ring attached to a thiazole also conferred good antibacterial and antifungal properties. ijper.org
Table 2: Impact of Methoxy and Dichloro Substitutions
| Compound Analogue | Phenyl Ring Substituent(s) | Electronic Effect | Impact on Activity |
| Analogue C | 4-Methoxy | Electron-Donating | Often increases potency, target-dependent. nih.govnih.gov |
| Analogue D | 2,4-Dichloro | Electron-Withdrawing | Can significantly increase cytotoxic and antimicrobial activity. nih.gov |
Significance of Additional Structural Features (e.g., Methyl, Hydrazinyl, Pyrazole (B372694), Triazole)
Modifications beyond the 2-phenyl ring, involving the addition of other functional groups or heterocyclic systems, are crucial for developing novel analogues with improved therapeutic profiles.
Methyl Group: The addition of a methyl group can influence activity through steric effects and by increasing lipophilicity. In some series, methyl substitutions on the phenyl ring were found to be important for cytotoxic activity. nih.gov
Hydrazinyl Group: The hydrazinyl (-NH-N=) linker is a versatile component used to connect other chemical moieties to the thiazole core. researchgate.net Thiazole derivatives incorporating a hydrazinyl group have demonstrated a wide spectrum of biological activities, including antitumor and antimicrobial effects. researchgate.netresearchgate.net This linker allows for the synthesis of hybrid molecules, combining the pharmacophoric features of the thiazole with other active fragments.
Pyrazole and Triazole Rings: The incorporation of other heterocyclic rings, such as pyrazole and 1,2,4-triazole (B32235), can lead to compounds with enhanced biological properties. nih.gov This strategy of "molecular hybridization" aims to create bifunctional molecules that may interact with multiple targets or have improved binding affinity. nih.gov For instance, thiazole derivatives linked to a pyrazole ring have shown significant cytotoxic activities. nih.gov Similarly, analogues containing a 1,2,4-triazole ring demonstrated the highest anticonvulsant properties in one study. mdpi.com The combination of these heterocyclic systems often results in synergistic effects, leading to more potent and selective compounds. nih.govnih.gov
Pharmacophore Elucidation for Enhanced Biological Efficacy
Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features required for a molecule's biological activity. For 2,5-disubstituted thiazole derivatives, a general pharmacophore model can be elucidated from SAR studies. mdpi.comijpras.com
The model typically includes:
A Central Heterocyclic Scaffold: The 1,3-thiazole ring acts as a core structural framework.
An Aromatic/Hydrophobic Region: The substituted phenyl ring at the 2-position provides a crucial interaction point, often engaging in hydrophobic or pi-stacking interactions within the target's binding site. The nature of the substituents (e.g., fluoro, methoxy) fine-tunes these interactions. mdpi.com
A Halogen/Hydrogen Bond Acceptor: The bromine atom at the 5-position can act as a halogen bond donor or a hydrophobic feature.
Additional Acceptor/Donor Sites: The incorporation of groups like pyrazole or triazole introduces additional hydrogen bond donors and acceptors, which can form specific interactions to anchor the molecule in the active site and increase affinity. mdpi.comijpras.com
Understanding these key features allows for the rational design of new analogues with potentially enhanced efficacy by optimizing their fit and interactions with the biological target. nih.gov
Modulation of Thiazole Derivatives for Improved Selectivity and Reduced Toxicity
A key goal in drug development is to modulate a lead compound to maximize its selectivity for the intended target while minimizing off-target effects, thereby reducing toxicity. fabad.org.tr For thiazole derivatives, this can be achieved through several strategies.
Fine-tuning the electronic properties of the substituents on the 2-phenyl ring is one approach. For example, systematically varying the position and type of substituent can alter the binding affinity for the target enzyme or receptor versus other related proteins. researchgate.net
Another strategy involves modifying appended structural features. Replacing a bulky group with a smaller one or introducing polar functional groups can change the compound's solubility and distribution in the body, potentially reducing its interaction with unintended targets. Studies on certain thiazole derivatives have shown that even small modifications can lead to compounds that are less cytotoxic to normal cells while retaining high potency against cancer cells. nih.gov The strategic design of derivatives aims to create compounds that fit precisely into the target's binding pocket, enhancing selectivity and leading to a better therapeutic window.
Computational Studies and Molecular Modeling of 5 Bromo 2 3 Fluorophenyl 1,3 Thiazole
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a target protein.
Prediction of Binding Interactions with Biological Targets
There is no specific information in the available search results detailing molecular docking studies for 5-Bromo-2-(3-fluorophenyl)-1,3-thiazole against particular biological targets. Research on analogous, but structurally distinct, bromo- and fluoro-substituted heterocyclic compounds has shown potential interactions with targets like cyclooxygenase (COX) enzymes, various cancer-related proteins, and microbial enzymes. zsmu.edu.uanih.govnih.govwjarr.com However, these findings cannot be directly extrapolated to this compound due to differences in their chemical structures.
Elucidation of Potential Mechanisms of Action at the Molecular Level
Without specific docking studies, the molecular mechanism of action for this compound cannot be elucidated. For other thiazole (B1198619) derivatives, docking has helped to understand how they might inhibit enzymes by interacting with key amino acid residues in the active site, for instance, in the case of p56lck inhibitors. biointerfaceresearch.com Such studies provide insights into how these compounds might exert therapeutic effects, but similar analyses for the specific compound are not available.
Analysis of Binding Affinities and Docking Scores
Binding affinities and docking scores are crucial metrics derived from molecular docking simulations that quantify the strength of the interaction between a ligand and its target. Lower binding energy values typically indicate a more stable complex and higher affinity. While studies on other brominated triazole and thiazole derivatives report binding affinities and docking scores against various protein targets, no such data is available for this compound. zsmu.edu.uamdpi.com
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for understanding molecular properties.
Understanding Electronic Properties and Reactivity
Specific DFT calculations for this compound are not found in the search results. DFT studies on similar heterocyclic systems, such as other thiazole and thiadiazole derivatives, have been used to calculate electronic properties like HOMO-LUMO energy gaps, molecular electrostatic potential, and bond characteristics to understand their structure, reactivity, and potential for applications in materials science or as therapeutic agents. researchgate.netmdpi.comresearchgate.net These studies provide a framework for how DFT could be applied to this compound, but the specific electronic properties and reactivity profile for this compound remain to be computationally investigated.
In Silico Screening and Virtual Ligand Design
In silico screening involves using computational methods to search large libraries of compounds to identify molecules that are likely to have a desired biological activity. This approach, along with virtual ligand design, accelerates the drug discovery process.
While the thiazole scaffold is a common feature in virtual screening libraries due to its versatile biological activities, there are no specific reports of this compound being identified or designed through such a process for a particular therapeutic target. nih.govwjarr.com General computational design strategies have been applied to create libraries of thiazole-based compounds, but specific outcomes related to this compound are not documented in the provided results. nih.gov
Prediction of Molecular Properties
Computational tools are frequently used to predict the fundamental physicochemical properties of a molecule, which are crucial determinants of its behavior in a biological system. For this compound, several key molecular descriptors have been calculated. The molecular formula of the compound is C₉H₅BrFNS, with a molecular weight of 258.11 g/mol . cymitquimica.comchemscene.com
Other important predicted properties include the Topological Polar Surface Area (TPSA), which is a good indicator of a drug's ability to permeate cell membranes. The predicted TPSA for this compound is 12.89 Ų. chemscene.com The octanol-water partition coefficient (LogP), a measure of lipophilicity, is calculated to be 3.7117. chemscene.com The molecule has a single rotatable bond, no hydrogen bond donors, and two hydrogen bond acceptors. chemscene.com These predicted properties are summarized in the table below.
| Property | Predicted Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₅BrFNS | cymitquimica.comchemscene.com |
| Molecular Weight | 258.11 g/mol | cymitquimica.comchemscene.com |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | chemscene.com |
| LogP (Octanol-Water Partition Coefficient) | 3.7117 | chemscene.com |
| Hydrogen Bond Donors | 0 | chemscene.com |
| Hydrogen Bond Acceptors | 2 | chemscene.com |
| Rotatable Bonds | 1 | chemscene.com |
Assessment of Drug-Likeness and Pharmacokinetic Profiles (e.g., Lipinski's Rule of 5)
Lipinski's Rule of Five is a rule of thumb used to evaluate the drug-likeness of a chemical compound and to determine if it possesses properties that would likely make it an orally active drug in humans. wikipedia.orgdrugbank.com The rule states that an orally active drug generally has no more than one violation of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular mass under 500 daltons, and an octanol-water partition coefficient (log P) not greater than 5. wikipedia.org
An analysis of this compound against these criteria indicates that it fully complies with Lipinski's Rule of Five. This compliance suggests that the compound has a higher likelihood of good membrane permeability and oral bioavailability, which are desirable characteristics for a drug candidate. nih.gov However, it is important to note that this rule does not predict pharmacological activity. wikipedia.org
| Lipinski's Rule Parameter | Rule | Compound Value | Violation | Reference |
|---|---|---|---|---|
| Molecular Weight | < 500 Da | 258.11 | No | cymitquimica.comchemscene.comwikipedia.org |
| LogP | ≤ 5 | 3.7117 | No | chemscene.comwikipedia.org |
| Hydrogen Bond Donors | ≤ 5 | 0 | No | chemscene.comwikipedia.org |
| Hydrogen Bond Acceptors | ≤ 10 | 2 | No | chemscene.comwikipedia.org |
Conformational Analysis and Molecular Dynamics Simulations
While specific conformational analysis and molecular dynamics (MD) simulation studies for this compound were not found in the reviewed literature, these computational techniques are routinely applied to understand the behavior of thiazole-containing compounds. nih.govphyschemres.org
Conformational analysis is employed to determine the preferred three-dimensional arrangement of a molecule. For molecules with rotatable bonds, like the one connecting the phenyl and thiazole rings in this compound, multiple conformations can exist. nih.gov Identifying the low-energy conformers is crucial as the molecular shape dictates how it can interact with biological targets such as proteins or nucleic acids. nih.govnih.gov For a structurally related compound, 2-bromo-4-phenyl-1,3-thiazole, X-ray crystallography revealed a twist of 7.45° between the planes of the thiazole and phenyl rings, providing experimental validation for the types of structural features that computational conformational analysis would explore. nih.gov
Molecular dynamics simulations provide a dynamic view of molecular behavior over time. These simulations can model the flexibility of the compound and its interactions with its environment, such as a solvent or a protein's binding site. physchemres.orglew.ro For thiazole derivatives, MD simulations have been used to assess the stability of the compound when bound to a target protein, which is a critical step in evaluating potential drug candidates. nih.gov Such simulations can analyze root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to confirm the stability of the ligand-protein complex. nih.gov These computational approaches are powerful tools for guiding the design of new, more effective thiazole-based therapeutic agents. physchemres.org
Advanced Structural Characterization and Solid State Studies of 5 Bromo 2 3 Fluorophenyl 1,3 Thiazole Analogues
Single-Crystal X-ray Diffraction Analysis
The molecular conformation of thiazole (B1198619) derivatives is characterized by the relative orientation of the thiazole ring and its substituents. In many analogues, the thiazole ring itself is nearly planar. nih.govnih.govresearchgate.net A key conformational parameter is the dihedral angle between the plane of the thiazole ring and the planes of its aromatic substituents.
For instance, in the crystal structure of 2-bromo-4-phenyl-1,3-thiazole, the dihedral angle between the 2-bromo-1,3-thiazole mean plane and the phenyl ring is a mere 7.45 (10)°. researchgate.netnih.gov This suggests a relatively coplanar arrangement. Similarly, in 3-[(E)-2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]indolin-2-one, the thiazole ring forms a dihedral angle of 10.8 (2)° with the phenyl ring. nih.govresearchgate.net
In contrast, more sterically hindered analogues exhibit larger dihedral angles. For 1-(5-Bromo-4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one, which exists as two crystallographically independent molecules (A and B), the dihedral angles between the central thiazole ring and the adjacent phenyl ring are 36.69 (11)° for molecule A and 36.85 (12)° for molecule B. nih.gov Another example, (E)-1-(3-benzyl-5-phenyl-1,3-thiazol-2-ylidene)-2-[(E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazin-1-ium bromide, shows a dihedral angle of 54.81 (7)° between the thiazole ring and its attached phenyl ring. nih.gov
These variations in dihedral angles highlight the conformational flexibility of these molecules, which can be influenced by the nature and size of the substituents.
Table 1: Dihedral Angles in 5-Bromo-2-(3-fluorophenyl)-1,3-thiazole Analogues
| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) | Reference |
|---|---|---|---|---|
| 2-Bromo-4-phenyl-1,3-thiazole | 2-Bromo-1,3-thiazole | Phenyl | 7.45 (10) | researchgate.netnih.gov |
| 3-[(E)-2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]indolin-2-one | Thiazole | Phenyl | 10.8 (2) | nih.govresearchgate.net |
| 1-(5-Bromo-4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one | Thiazole (Molecule A) | Phenyl (Molecule A) | 36.69 (11) | nih.gov |
| Thiazole (Molecule B) | Phenyl (Molecule B) | 36.85 (12) | ||
| (E)-1-(3-benzyl-5-phenyl-1,3-thiazol-2-ylidene)-2-[(E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazin-1-ium bromide | Thiazole | Phenyl | 54.81 (7) | nih.gov |
Intramolecular interactions, such as hydrogen bonds, can play a significant role in stabilizing the conformation of a molecule. In 3-[(E)-2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]indolin-2-one, an intramolecular N—H⋯O hydrogen bond is observed, which contributes to the planarity of the molecule. nih.govresearchgate.net The presence of such interactions can restrict the rotation around single bonds, leading to a more rigid molecular structure.
Supramolecular Chemistry and Crystal Packing Interactions
The arrangement of molecules in a crystal, known as crystal packing, is directed by a variety of non-covalent interactions. These interactions are crucial in determining the solid-state properties of the material. rsc.org
Besides halogen bonding, a range of other non-covalent interactions governs the supramolecular assembly of thiazole derivatives.
π-π Stacking: This interaction is common in aromatic systems. In the crystal structure of 1-(5-Bromo-4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one, π–π interactions with a centroid-to-centroid distance of 3.7539 (14) Å are observed. nih.gov Similarly, in 2-bromo-4-phenyl-1,3-thiazole, molecules are held together by π–π interactions with a centroid-to-centroid distance of 3.815 (2) Å between the five-membered thiazole and six-membered phenyl rings. researchgate.netnih.gov
Hydrogen Bonding: Conventional and unconventional hydrogen bonds are prevalent. In 3-[(E)-2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]indolin-2-one, pairs of N—H⋯O hydrogen bonds lead to the formation of inversion dimers. nih.govresearchgate.net For (E)-1-(3-benzyl-5-phenyl-1,3-thiazol-2-ylidene)hydrazin-1-ium bromide, ion pairs are linked by C—H⋯Br and N—H⋯Br hydrogen bonds. nih.gov
C-H···π Interactions: These are observed in the crystal packing of 1-(5-Bromo-4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one. nih.gov
Table 2: Key Non-Covalent Interactions in Thiazole Analogues
| Compound | Interaction Type | Description/Distance | Reference |
|---|---|---|---|
| 1-(5-Bromo-4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one | π-π Stacking | Centroid-to-centroid distance = 3.7539 (14) Å | nih.gov |
| 1-(5-Bromo-4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one | C-H···π | Present in crystal packing | nih.gov |
| 2-Bromo-4-phenyl-1,3-thiazole | π-π Stacking | Centroid-to-centroid distance = 3.815 (2) Å | researchgate.netnih.gov |
| 2-Bromo-4-phenyl-1,3-thiazole | S···Br | 3.5402 (6) Å | researchgate.netnih.gov |
| 3-[(E)-2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]indolin-2-one | N-H···O Hydrogen Bond | Forms inversion dimers | nih.govresearchgate.net |
| (E)-1-(3-benzyl-5-phenyl-1,3-thiazol-2-ylidene)hydrazin-1-ium bromide | C-H···Br and N-H···Br Hydrogen Bonds | Links ion pairs | nih.gov |
Polymorphism and Solid-State Properties of Thiazole Derivatives
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals, as different polymorphs can have distinct physical properties. Thiazole derivatives have been shown to exhibit polymorphism. nih.govresearchgate.net For example, N-(5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide crystallizes in two different monoclinic space groups, P21/n and P21/c. nih.gov These polymorphs display slightly different molecular conformations and are defined by different intramolecular contacts that influence the supramolecular structure. nih.gov The occurrence of polymorphism is influenced by factors such as solvent composition and temperature during crystallization. researchgate.net The study of polymorphism in thiazole derivatives is essential as it can significantly impact properties such as solubility and bioavailability.
Future Directions and Translational Research Potential
Design and Synthesis of Novel Analogues with Optimized Biological Activity
The development of novel analogues of 5-Bromo-2-(3-fluorophenyl)-1,3-thiazole is a key strategy to enhance its therapeutic potential. The core structure of this compound can be systematically modified to improve potency, selectivity, and pharmacokinetic properties.
One approach involves the synthesis of a series of new thiazole-based stilbene (B7821643) analogs. These compounds can be evaluated for their inhibitory activity against various biological targets. For instance, some thiazole (B1198619) derivatives have shown potent inhibition of DNA topoisomerase IB (Top1), an important enzyme in DNA replication and a target for anticancer drugs. nih.gov The synthesis of such analogues often involves multi-step reactions, including cyclization, bromination, and Wittig-Horner or similar coupling reactions to introduce the stilbene moiety. nih.gov
Another strategy focuses on the synthesis of thiazole-5-carboxamide (B1230067) derivatives. These compounds have been investigated for their anticancer activity against various cell lines. The synthesis typically involves the creation of the core thiazole ring followed by amidation reactions with a variety of amines to generate a library of diverse compounds. researchgate.net
Furthermore, the introduction of different substituents on the phenyl ring and the thiazole core can significantly impact biological activity. For example, the substitution pattern on the phenyl ring, such as the position of the fluorine atom, can influence the compound's interaction with target proteins. Similarly, modifications at the 5-position of the thiazole ring, currently occupied by a bromine atom, could lead to analogues with improved properties. This bromine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions, to introduce a wide range of functional groups.
The following table provides an overview of potential modifications and the rationale behind them:
| Modification Site | Proposed Modification | Rationale for Modification |
| Phenyl Ring | Varying the position and number of fluorine atoms | To optimize electronic properties and interactions with target proteins. |
| Introduction of other electron-withdrawing or electron-donating groups | To modulate the overall physicochemical properties of the molecule. | |
| Thiazole Ring (5-position) | Replacement of bromine with other functional groups (e.g., amides, esters, alkyl chains) | To explore structure-activity relationships and improve target binding. |
| Suzuki or other cross-coupling reactions at the bromine position | To introduce larger and more complex substituents for enhanced target engagement. | |
| Thiazole Ring (other positions) | Introduction of substituents at the 4-position | To further probe the binding pocket of target enzymes and receptors. |
Exploration of New Therapeutic Applications for this compound Derivatives
While the primary focus of research on similar thiazole derivatives has been on their anticancer properties, the versatile nature of the thiazole scaffold suggests a broader range of potential therapeutic applications. The unique chemical properties of this compound and its derivatives make them promising candidates for investigation in other disease areas.
Anticancer Activity: A significant body of research supports the potential of thiazole derivatives as anticancer agents. nih.govnih.govdlsu.edu.ph For example, novel 1,3-thiazole analogues have demonstrated potent activity against breast cancer cell lines. nih.gov The mechanism of action for some of these compounds involves the inhibition of key signaling pathways, such as the vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for angiogenesis in tumors. nih.gov Further investigation into the specific cellular targets and mechanisms of action of this compound derivatives is warranted to fully understand their potential in oncology.
Antimicrobial and Antifungal Activity: Thiazole derivatives have also been reported to possess antimicrobial and antifungal properties. The structural features of these compounds can be optimized to target essential enzymes and cellular processes in pathogenic microorganisms. nih.gov The exploration of this compound derivatives for these applications could lead to the development of new treatments for infectious diseases.
Other Potential Applications: The diverse biological activities of thiazole-containing compounds suggest that derivatives of this compound could be explored for a variety of other therapeutic uses, including as anti-inflammatory, antiviral, and antidiabetic agents. The key will be to screen these compounds against a wide range of biological targets to identify new and unexpected activities.
The following table summarizes the potential therapeutic applications and the corresponding rationale for investigation:
| Therapeutic Area | Rationale for Investigation |
| Oncology | Thiazole derivatives have shown potent anticancer activity through various mechanisms, including enzyme inhibition and disruption of cell signaling. nih.govnih.govdlsu.edu.ph |
| Infectious Diseases | The thiazole scaffold is present in a number of antimicrobial and antifungal agents, suggesting its potential for developing new anti-infective drugs. nih.gov |
| Inflammatory Diseases | Some thiazole derivatives have demonstrated anti-inflammatory properties, indicating their potential for treating chronic inflammatory conditions. |
| Metabolic Disorders | The structural diversity of thiazole derivatives makes them interesting candidates for screening against targets involved in metabolic diseases like diabetes. nih.gov |
Integration of Experimental and Computational Approaches in Drug Discovery Pipelines
The integration of computational and experimental methods is crucial for accelerating the drug discovery process for compounds like this compound. In silico techniques can provide valuable insights into the potential biological activities and physicochemical properties of novel analogues, guiding the synthesis and experimental evaluation of the most promising candidates.
Molecular Docking and Virtual Screening: Molecular docking studies can be used to predict the binding affinity and orientation of this compound derivatives to the active sites of various target proteins. researchgate.net This approach can help in identifying potential biological targets and in prioritizing compounds for synthesis and experimental testing. Virtual screening of large compound libraries can also be employed to identify other thiazole-based compounds with similar or improved activity.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to establish a mathematical relationship between the chemical structure of a series of thiazole derivatives and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogues, thereby streamlining the design and optimization process.
Pharmacokinetic and Toxicity Prediction: Computational tools can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound derivatives. nih.gov By identifying potential liabilities early in the drug discovery process, researchers can focus their efforts on compounds with a higher probability of success in clinical development.
The synergy between computational predictions and experimental validation is essential for an efficient drug discovery pipeline. The results from in silico studies can guide the design and synthesis of new compounds, while the experimental data can be used to refine and improve the computational models. This iterative process of design, synthesis, testing, and modeling can significantly reduce the time and resources required to develop a new therapeutic agent.
The following table outlines the key computational and experimental approaches and their roles in the drug discovery pipeline:
| Approach | Role in Drug Discovery |
| Molecular Docking | Predicts binding modes and affinities to target proteins, guiding lead optimization. researchgate.net |
| Virtual Screening | Identifies novel hit compounds from large virtual libraries. |
| QSAR Modeling | Predicts the biological activity of new analogues, aiding in their design. |
| ADMET Prediction | Assesses the drug-like properties of compounds, helping to identify potential liabilities early on. nih.gov |
| Chemical Synthesis | Prepares novel analogues for experimental evaluation. nih.gov |
| In Vitro Biological Assays | Determines the potency and efficacy of compounds against specific targets and in cellular models. nih.gov |
| In Vivo Animal Models | Evaluates the efficacy and safety of lead compounds in a living organism. |
By leveraging these advanced methodologies, the full therapeutic potential of this compound and its derivatives can be systematically explored and translated into novel and effective treatments for a range of human diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Bromo-2-(3-fluorophenyl)-1,3-thiazole?
- Methodological Answer : The compound can be synthesized via regioselective bromination of thiazole precursors. For example, a CuBr-mediated reaction with n-butyl nitrite in acetonitrile at 333 K yields brominated thiazoles efficiently (53% yield after purification) . Alternatively, cyclization reactions using 5-bromo-4-phenylthiazol-2-amine with 4-chlorobutanoyl chloride in CHCl₃, followed by reflux in toluene, provide functionalized thiazole derivatives . Optimize reaction times (e.g., 48 hours for amine coupling) and solvent systems (e.g., heptane-ethyl acetate for chromatography) to enhance purity.
Q. How can crystallization conditions be optimized for this compound?
- Methodological Answer : Slow evaporation from hexane or toluene at controlled temperatures (e.g., 295 K) promotes single-crystal growth . For structure validation, use SHELXL for refinement and ORTEP-3 for graphical representation of molecular geometry . Monitor crystal packing for weak interactions (e.g., C–H···F/O hydrogen bonds, π–π stacking) that stabilize the lattice .
Q. What safety protocols are critical when handling brominated thiazoles?
- Methodological Answer : Follow GHS guidelines for brominated compounds: use fume hoods to avoid inhalation, wear nitrile gloves to prevent dermal exposure, and store in sealed containers away from light . For waste disposal, neutralize reactive intermediates (e.g., CuBr residues) with ammonia solutions before aqueous treatment .
Advanced Research Questions
Q. How can data contradictions in NMR and X-ray crystallography be resolved during structural characterization?
- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting) may arise from dynamic effects or crystallographic disorder. Validate the structure using high-resolution X-ray data (e.g., Bruker SMART APEXII CCD diffractometer) and refine with SHELXL to resolve ambiguities . Compare experimental dihedral angles (e.g., 30.77° between fluorophenyl and benzofuran rings) with DFT-optimized geometries .
Q. What strategies elucidate the impact of substituents on bioactivity in thiazole derivatives?
- Methodological Answer : Perform SAR studies by introducing substituents at positions 2 and 4 of the thiazole ring. For instance, fluorophenyl groups enhance antimicrobial activity via hydrophobic interactions, while bromine improves electrophilic reactivity . Use molecular docking (e.g., AutoDock Vina) to predict ligand-receptor binding modes, focusing on hydrogen bonding and π-stacking with target proteins .
Q. How do non-covalent interactions influence crystal packing in brominated thiazoles?
- Methodological Answer : Analyze intermolecular interactions using CrystalExplorer or DIAMOND software. For example, weak C–H···O/F bonds (2.5–3.2 Å) and π–π stacking (centroid distances ~3.7 Å) stabilize the lattice in 5-bromo-2-(3-fluorophenyl) derivatives . Halogen bonding (Br···O, 3.214 Å) may further contribute to packing efficiency .
Q. What computational tools are effective for refining crystallographic disorder in thiazole structures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
